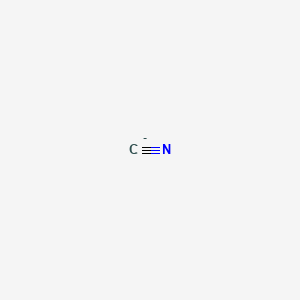
Cyanide ion
Cat. No. B1197471
Key on ui cas rn:
57-12-5
M. Wt: 26.017 g/mol
InChI Key: XFXPMWWXUTWYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07468453B2
Procedure details


Surprisingly, the applicants have also found it is possible to make gamma-cyhalothrin in a process wherein steps b) and c) can be combined (in a one-pot process), that is a process for the preparation of gamma-cyhalothrin in which 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid chloride (III) is reacted with 3-phenoxy benzaldehyde (IV) and a source of cyanide to give gamma-cyhalothrin (I).
Name
gamma-cyhalothrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
gamma-cyhalothrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:31])[C@H:4]([C:5]([O:7][C@@H:8]([C:11]2[CH:12]=[CH:13][CH:14]=[C:15]([O:17][C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:16]=2)[C:9]#[N:10])=[O:6])[C@@H:3]1/[CH:24]=[C:25](\[Cl:30])/[C:26]([F:29])([F:28])[F:27].Cl/C(/C(F)(F)F)=C\[C@@H]1[C@H](C(Cl)=O)C1(C)C.O(C1C=C(C=CC=1)C=O)C1C=CC=CC=1>>[C-:9]#[N:10].[CH3:1][C:2]1([CH3:31])[C@H:4]([C:5]([O:7][C@@H:8]([C:11]2[CH:12]=[CH:13][CH:14]=[C:15]([O:17][C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:16]=2)[C:9]#[N:10])=[O:6])[C@@H:3]1/[CH:24]=[C:25](\[Cl:30])/[C:26]([F:27])([F:29])[F:28]
|
Inputs


Step One
|
Name
|
gamma-cyhalothrin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C=2C=CC=C(C2)OC=3C=CC=CC3)/C=C(/C(F)(F)F)\Cl)C
|
Step Two
|
Name
|
gamma-cyhalothrin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C=2C=CC=C(C2)OC=3C=CC=CC3)/C=C(/C(F)(F)F)\Cl)C
|
[Compound]
|
Name
|
1R
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl\C(=C/[C@H]1C([C@H]1C(=O)Cl)(C)C)\C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[C-]#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C=2C=CC=C(C2)OC=3C=CC=CC3)/C=C(/C(F)(F)F)\Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
